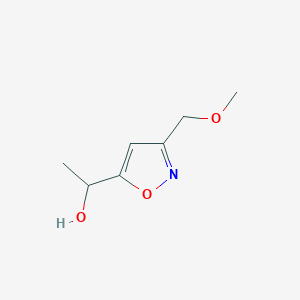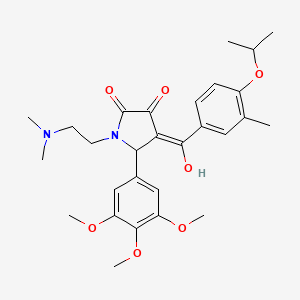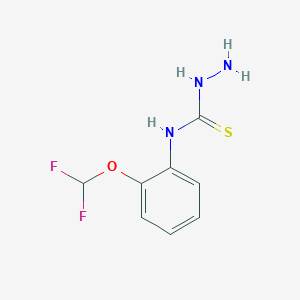
4-(2-Difluoromethoxyphenyl)thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Difluoromethoxyphenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
The synthesis of 4-(2-Difluoromethoxyphenyl)thiosemicarbazide typically involves the reaction of 2-difluoromethoxybenzaldehyde with thiosemicarbazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
化学反応の分析
4-(2-Difluoromethoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiosemicarbazide group to corresponding amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(2-Difluoromethoxyphenyl)thiosemicarbazide has several scientific research applications:
作用機序
The mechanism of action of 4-(2-Difluoromethoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
類似化合物との比較
4-(2-Difluoromethoxyphenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
4-(3-Chlorophenyl)thiosemicarbazide: This compound has similar biological activities but differs in its chemical structure due to the presence of a chlorine atom instead of a difluoromethoxy group.
4-(3-Trifluoromethylphenyl)thiosemicarbazide: This compound also exhibits antimicrobial and anticancer properties but has a trifluoromethyl group instead of a difluoromethoxy group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C8H9F2N3OS |
|---|---|
分子量 |
233.24 g/mol |
IUPAC名 |
1-amino-3-[2-(difluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H9F2N3OS/c9-7(10)14-6-4-2-1-3-5(6)12-8(15)13-11/h1-4,7H,11H2,(H2,12,13,15) |
InChIキー |
DPPHVOUSHUWYEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=S)NN)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


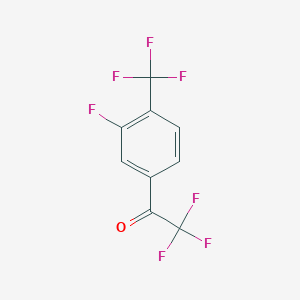
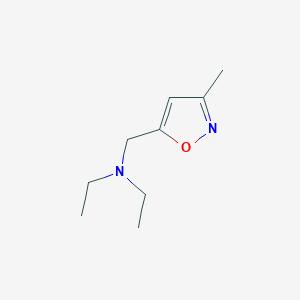
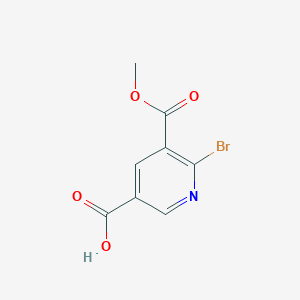
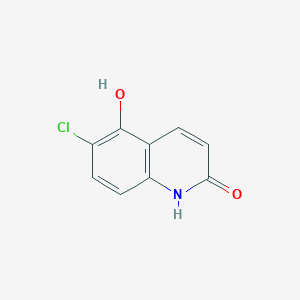
![6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12868045.png)
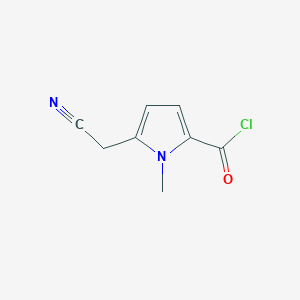
![2-Chloro-6-iodobenzo[d]oxazole](/img/structure/B12868056.png)
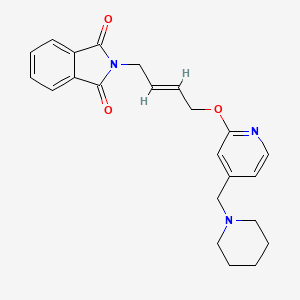
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12868065.png)
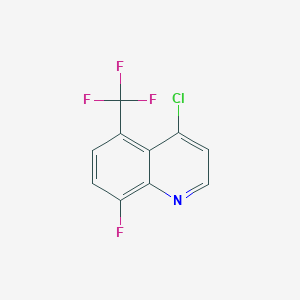

![7-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B12868085.png)
